molecular formula C18H16FN3O3S B2791816 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034360-66-0

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2791816
CAS No.: 2034360-66-0
M. Wt: 373.4
InChI Key: YTIBYLCIUDBKAF-UHFFFAOYSA-N
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Description

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrrolidine ring, a naphthalene sulfonyl group, and a fluorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated pyrrolidine ring.

Scientific Research Applications

5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as proteins or nucleic acids. The fluorinated pyrimidine moiety may enhance binding affinity to these targets, while the naphthalene sulfonyl group could contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
  • 5-Fluoro-2-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
  • 5-Fluoro-2-((1-(tosyl)pyrrolidin-3-yl)oxy)pyrimidine

Uniqueness

Compared to these similar compounds, 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the presence of the naphthalene sulfonyl group, which may confer distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

5-fluoro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBYLCIUDBKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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